
SB-410220
Description
SB-410220 is a nonpeptide antagonist of the orexin-1 receptor (OX1R), developed by GlaxoSmithKline (GSK) as part of a series of heterocyclic urea compounds targeting orexin receptors . It exhibits high affinity for OX1R, with a binding selectivity approximately 50-fold higher than for the orexin-2 receptor (OX2R) in preclinical studies . Functionally, this compound inhibits calcium mobilization mediated by OX1R activation, demonstrating competitive antagonism in both membrane and whole-cell assays . Its pharmacological profile has made it a valuable tool for studying OX1R localization and physiological roles, particularly in sleep regulation, feeding behavior, and stress responses .
Properties
Molecular Formula |
C18H16F2N4O |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-(5,8-difluoroquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C18H16F2N4O/c1-24(2)12-5-3-11(4-6-12)22-18(25)23-15-9-10-21-17-14(20)8-7-13(19)16(15)17/h3-10H,1-2H3,(H2,21,22,23,25) |
InChI Key |
AZFKSWSBVCFBCG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-410220; SB 410220; SB410220. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-410220 involves the reaction of 5,8-difluoroquinoline-4-amine with 4-dimethylaminobenzoyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SB-410220 primarily undergoes substitution reactions due to the presence of the fluoroquinoline and dimethylaminophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Reagents such as or .
Reduction Reactions: Reagents like or .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives , while oxidation and reduction reactions can lead to quinoline derivatives .
Scientific Research Applications
SB-410220 is a chemical compound that has been investigated for its potential applications, primarily related to its activity as an Orexin-1 receptor (OX1R) antagonist . Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating sleep-wake cycles, arousal, and reward-seeking behaviors . As such, compounds that can selectively block the OX1 receptor have garnered interest for various neuropsychiatric conditions, including addiction .
Orexin Receptor Antagonists
This compound is a diarylurea and a structurally close analog of SB-334867 and SB-408124, all developed by the same company . These compounds exhibit high affinity for the OX1 receptor .
Compound | OX1 (nM) | OX2 (nM) |
---|---|---|
This compound | 8.7 | 503 |
SB-334867 | - | - |
SB-408124 | 21.7 | 1405 |
Note: Lower values indicate higher binding affinity.
Pharmacological Properties
This compound functions as an antagonist of the OX1 receptor. Calcium mobilization studies have confirmed its functional antagonism of the OX1 receptor, with potencies that align with its affinity as measured in radioligand binding assays . this compound has approximately 50-fold selectivity over the orexin-2 receptor .
Applications in Addiction Research
Mechanism of Action
SB-410220 exerts its effects by binding to the orexin receptor 1 , acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the physiological processes regulated by orexin signaling. The molecular targets include the orexin receptor 1 , and the pathways involved are related to sleep-wake regulation and energy homeostasis .
Comparison with Similar Compounds
Comparative Analysis with Similar OX1R Antagonists
The following table summarizes key pharmacological parameters of SB-410220 and structurally/functionally related compounds:
Key Findings:
Affinity and Selectivity :
- This compound exhibits higher OX1R affinity than SB-408124 (Ki = 4.5 vs. 26.9 nM in membrane assays) but lower than SB-674042 (Ki = 0.9 nM) .
- All GSK-developed antagonists (SB-334867, SB-408124, this compound) share ~50-fold OX1R/OX2R selectivity, whereas SB-674042 achieves >100-fold selectivity due to optimized binding kinetics .
Functional Potency :
- In calcium mobilization assays, this compound inhibits OX1R-mediated responses with an IC₅₀ of 18.5 nM, outperforming SB-408124 (IC₅₀ = 57 nM) but underperforming SB-674042 (IC₅₀ = 3.2 nM) .
- SB-334867 shows dose-dependent OX2R blockade at high concentrations, limiting its utility in selective OX1R studies .
Clinical Relevance: SB-649868, a dual OX1R/OX2R antagonist, promotes REM and non-REM sleep in preclinical models but lacks detailed published pharmacology data . SB-674042’s >100-fold selectivity and absence of off-target activity at serotonergic, dopaminergic, or adrenergic receptors make it superior for mechanistic studies .
Research Implications and Limitations
- This compound : Ideal for studies requiring moderate OX1R selectivity and robust functional antagonism. Its whole-cell assay performance (Ki = 18.5 nM) supports its use in cellular physiology models .
- SB-674042 : Preferred for high-precision applications due to its unparalleled selectivity and affinity. Its radiolabeled form ([³H]SB-674042) is a gold-standard tool for receptor localization .
- SB-649868 : Represents a therapeutic candidate but requires further preclinical data to clarify its dual receptor engagement profile .
Limitations:
- Most data derive from in vitro assays (e.g., CHO-K1 cells), necessitating caution in extrapolating to in vivo systems.
- This compound’s ~50-fold selectivity may still permit OX2R blockade at high doses, complicating interpretation in complex biological systems .
Biological Activity
SB-410220 is a selective antagonist of the orexin-1 receptor (OX1R), which plays a significant role in various physiological processes, including appetite regulation, sleep-wake cycles, and addiction behaviors. This article provides an overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
This compound functions primarily by inhibiting the orexin-1 receptor, which is part of the orexin signaling system. Orexins (also known as hypocretins) are neuropeptides that regulate arousal, wakefulness, and appetite. The antagonism of OX1R by this compound has been shown to affect several downstream signaling pathways:
- Calcium Signaling : Studies indicate that stimulation of OX1R leads to an increase in intracellular calcium levels through phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3) production, facilitating calcium release from intracellular stores .
- Behavioral Effects : In animal models, blockade of OX1R using this compound has resulted in reduced drug-seeking behavior and altered responses to stressors, indicating its potential utility in treating addiction and anxiety disorders .
Pharmacological Profile
The pharmacological characteristics of this compound demonstrate its selectivity and efficacy:
Property | Value |
---|---|
Selectivity for OX1R | ~50-fold over OX2R |
pKi for OX1R | 5.4 |
pKi for OX2R | <5.3 |
CNS Penetration | Good |
Half-life (t1/2) | 0.4 hours |
Bioavailability | ~10% |
This compound exhibits a favorable pharmacokinetic profile with good central nervous system (CNS) penetration, making it a valuable tool for studying orexin receptor functions in vivo .
Addiction Studies
In a notable study involving rats trained for cocaine self-administration, this compound was administered during extinction phases. The results indicated that pretreatment with this compound significantly attenuated the burst of activity typically observed when animals were re-exposed to drug-paired contexts. This suggests that OX1R antagonism may help mitigate relapse behaviors in addiction models .
Sleep Regulation
Research has also explored the role of this compound in sleep regulation. In experiments designed to evaluate sleep architecture, administration of this compound resulted in increased total sleep time and alterations in sleep stages, indicating potential applications for treating sleep disorders related to orexin dysregulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.